

An In-depth Technical Guide to 1,3-Benzodioxol-5-ylacetaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on **1,3-Benzodioxol-5-ylacetaldehyde**, also known as homopiperonal. Due to the limited direct research on this specific compound, this document also incorporates data from closely related analogues and precursors, primarily 1,3-benzodioxole-5-carbaldehyde (piperonal), to infer potential synthetic routes, properties, and biological activities. All inferred information is clearly noted.

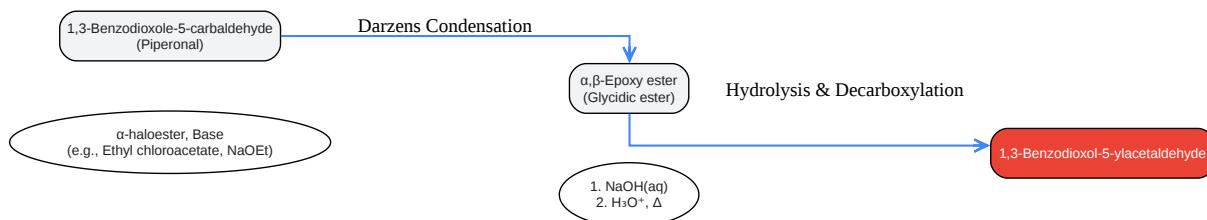
Chemical and Physical Properties

1,3-Benzodioxol-5-ylacetaldehyde is an aromatic aldehyde with a molecular formula of $C_9H_8O_3$. Limited experimental data is available in the public domain. The following table summarizes the known and predicted physicochemical properties.

Property	Value	Source/Method
Molecular Formula	C ₉ H ₈ O ₃	-
Molecular Weight	164.16 g/mol	-
CAS Number	6543-34-6	ChemSrc
Appearance	Not reported	-
Boiling Point	280 °C at 760 mmHg	ChemSrc
Density	1.255 g/cm ³	ChemSrc
Flash Point	113.9 °C	ChemSrc[1]
LogP	1.15670	ChemSrc[1]
Refractive Index	1.557	ChemSrc
Exact Mass	164.04700	ChemSrc[1]

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of **1,3-Benzodioxol-5-ylacetaldehyde** are not extensively reported in the literature. However, its synthesis can be logically approached from its lower homolog, the more readily available 1,3-benzodioxole-5-carbaldehyde (piperonal), through a one-carbon homologation. Two plausible synthetic strategies are the Darzens condensation and the Wittig reaction.


Proposed Synthesis via Darzens Condensation

The Darzens condensation of piperonal with an α -haloester, followed by hydrolysis and decarboxylation, represents a viable route to **1,3-Benzodioxol-5-ylacetaldehyde**.^{[2][3]}

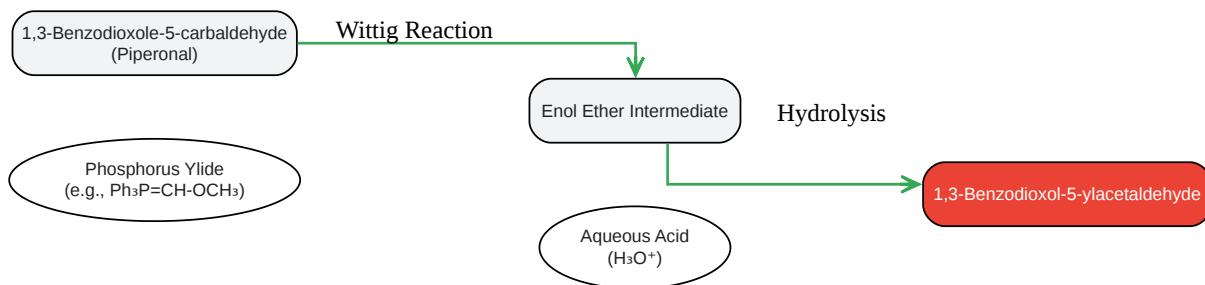
Experimental Protocol (General Procedure):

- Glycidic Ester Formation: To a solution of piperonal and an α -haloester (e.g., ethyl chloroacetate) in an aprotic solvent such as THF, a strong base (e.g., sodium ethoxide or potassium tert-butoxide) is added dropwise at low temperature (0-10 °C). The reaction mixture is stirred for several hours until the reaction is complete, as monitored by TLC.

- **Work-up and Purification:** The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude glycidic ester is purified by column chromatography.
- **Hydrolysis and Decarboxylation:** The purified glycidic ester is then saponified using an aqueous base (e.g., NaOH or KOH) to yield the corresponding glycidate salt. Acidification of the salt, followed by gentle heating, induces decarboxylation to afford the desired **1,3-Benzodioxol-5-ylacetaldehyde**.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1,3-Benzodioxol-5-ylacetaldehyde** via Darzens condensation.


Proposed Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route, reacting piperonal with a phosphorus ylide to introduce the additional carbon atom.[4][5]

Experimental Protocol (General Procedure):

- **Ylide Preparation:** A phosphonium salt (e.g., methoxymethyltriphenylphosphonium chloride) is suspended in an anhydrous solvent like THF and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the corresponding phosphorus ylide.

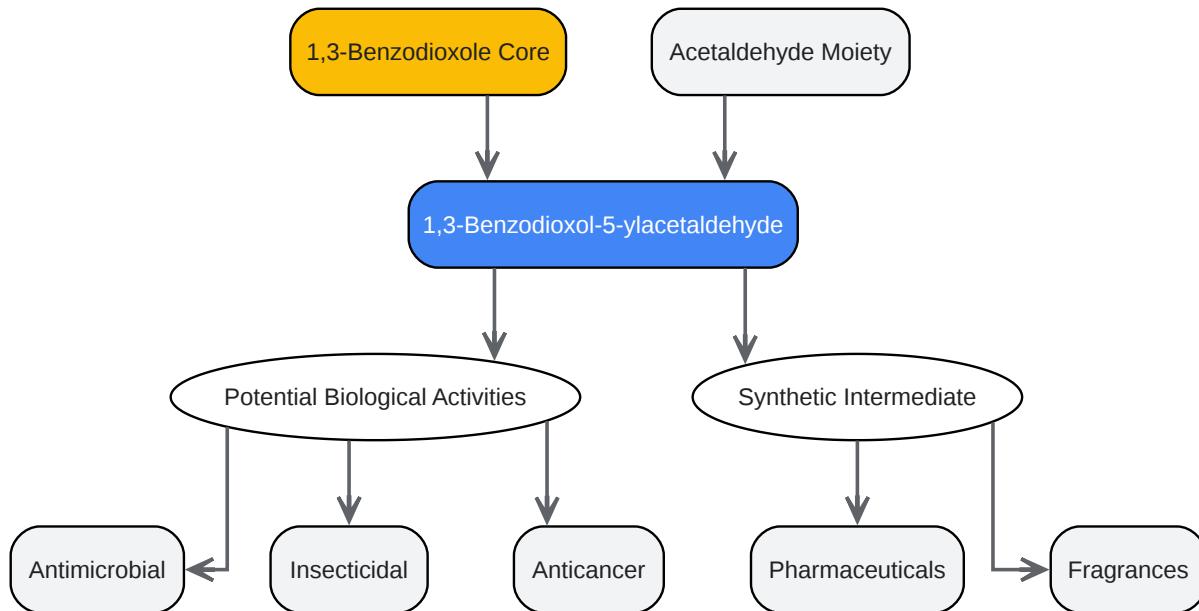
- Reaction with Piperonal: A solution of piperonal in the same solvent is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.
- Hydrolysis of Enol Ether: The resulting enol ether is not isolated but is directly hydrolyzed with an aqueous acid (e.g., HCl or H₂SO₄) to yield **1,3-Benzodioxol-5-ylacetaldehyde**.
- Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography or distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1,3-Benzodioxol-5-ylacetaldehyde** via the Wittig reaction.

Spectroscopic Data

Detailed spectroscopic data for **1,3-Benzodioxol-5-ylacetaldehyde** is not readily available. The following table presents the characteristic spectral features anticipated for this molecule based on the known data for the 1,3-benzodioxole moiety and the acetaldehyde functional group.


Technique	Expected Chemical Shifts / Bands	Inferred from
¹ H NMR	$\delta \sim 9.7$ ppm (t, 1H, -CHO), $\delta \sim 3.6$ ppm (d, 2H, -CH ₂ -CHO), $\delta \sim 6.7$ -6.9 ppm (m, 3H, Ar-H), $\delta \sim 5.9$ ppm (s, 2H, -O-CH ₂ -O-)	General aldehyde and benzodioxole chemical shifts[6]
¹³ C NMR	$\delta \sim 200$ ppm (-CHO), $\delta \sim 50$ ppm (-CH ₂ -CHO), $\delta \sim 101$ ppm (-O-CH ₂ -O-), $\delta \sim 108$ -148 ppm (Ar-C)	General aldehyde and benzodioxole chemical shifts
IR (Infrared)	~ 2720 , 2820 cm^{-1} (C-H stretch, aldehyde), $\sim 1725\text{ cm}^{-1}$ (C=O stretch, aldehyde), ~ 1250 , 1040 cm^{-1} (C-O stretch, acetal)	Characteristic aldehyde and benzodioxole IR bands[7][8]
Mass Spec (MS)	m/z 164 (M ⁺), 135 (M ⁺ - CHO), 121, 93, 65	Fragmentation of related benzodioxole compounds[3]

Biological Activities and Potential Applications

While there is a lack of specific biological activity data for **1,3-Benzodioxol-5-ylacetaldehyde**, the 1,3-benzodioxole scaffold is present in numerous bioactive natural products and synthetic compounds. Derivatives of this moiety have been reported to exhibit a wide range of biological activities.

- **Antimicrobial and Antifungal Activity:** Many compounds containing the 1,3-benzodioxole ring system have demonstrated significant antimicrobial and antifungal properties.
- **Insecticidal Activity:** The 1,3-benzodioxole group is a key pharmacophore associated with insecticidal activity.[9] For instance, certain 1,3-benzodioxole acids have shown larvicidal activity against *Aedes aegypti*.[9]
- **Anticancer and Antioxidant Properties:** Chalcones and other derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer and antioxidant agents.[10]

- Precursor in Synthesis: **1,3-Benzodioxol-5-ylacetaldehyde** can serve as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. Its aldehyde functionality allows for a variety of chemical transformations.

[Click to download full resolution via product page](#)

Caption: Logical relationships of **1,3-Benzodioxol-5-ylacetaldehyde**.

Conclusion

1,3-Benzodioxol-5-ylacetaldehyde is a compound of interest due to its structural relation to a class of biologically active molecules. While direct experimental data is sparse, established synthetic methodologies in organic chemistry provide clear pathways for its preparation from readily available precursors. The predicted spectroscopic and physicochemical properties, combined with the known bioactivities of the 1,3-benzodioxole scaffold, suggest that this compound could be a valuable target for further investigation in medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and support future research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5095128A - Preparation process for piperonal - Google Patents [patents.google.com]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. Darzens reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Piperonal synthase from black pepper (*Piper nigrum*) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Benzodioxol-5-ylacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605575#review-of-literature-on-1-3-benzodioxol-5-ylacetaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com